

An In-depth Technical Guide to 1,2-O,O-Ditetradecyl-rac-glycerol

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Compound of Interest

Compound Name: 1,2-O,O-Ditetradecyl-rac-glycerol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O,O-Ditetradecyl-rac-glycerol, a synthetic dialkylglycerol, is a hydrophobic compound with significant applications in biomedical research, particularly in the fields of lipid chemistry, drug delivery, and as a biochemical probe for studying cellular processes. Its structure, featuring two fourteen-carbon alkyl chains attached to a glycerol backbone via ether linkages, imparts unique physicochemical properties that make it a valuable tool in the laboratory. This guide provides a comprehensive overview of **1,2-O,O-Ditetradecyl-rac-glycerol**, including its chemical and physical properties, a detailed synthesis protocol, its known biological activities with a focus on its role in folate metabolism, and relevant experimental workflows.

Physicochemical Properties

The defining characteristic of **1,2-O,O-Ditetradecyl-rac-glycerol** is its hydrophobic nature, stemming from the two long alkyl chains. This property governs its solubility and its interactions with biological membranes. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **1,2-O,O-Ditetradecyl-rac-glycerol**

Property	Value	Reference
Chemical Formula	C ₃₁ H ₆₄ O ₃	[1][2]
Molecular Weight	484.83 g/mol	[1]
CAS Number	36314-51-9	[1]
Appearance	Not explicitly stated, but likely a waxy solid or oil at room temperature.	
Density	0.88 g/cm ³	
Solubility	Insoluble in water. Soluble in nonpolar organic solvents such as chloroform, diethyl ether, and hexane.[3][4][5]	
Storage Conditions	-20°C	[2]

Synthesis of 1,2-O,O-Ditetradecyl-rac-glycerol

The synthesis of **1,2-O,O-ditetradecyl-rac-glycerol** can be achieved through a multi-step process involving the protection of the glycerol backbone, followed by etherification and deprotection. A common and effective method is the Williamson ether synthesis.[6][7][8]

Synthesis Workflow

The overall synthetic strategy is outlined below. This workflow ensures the selective formation of the 1,2-diether isomer.



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Caption: Synthetic pathway for **1,2-O,O-Ditetradecyl-rac-glycerol**.

Experimental Protocol

Step 1: Protection of Glycerol (Formation of Solketal)

- To a solution of glycerol (1 equivalent) in acetone, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate).
- Remove the excess acetone under reduced pressure.
- Purify the resulting solketal (1,2-isopropylidene-rac-glycerol) by vacuum distillation.

Step 2: First Etherification

- Dissolve the solketal (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
- Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C to form the alkoxide.
- Allow the reaction to stir at room temperature for 30 minutes.
- Add 1-bromotetradecane (1.1 equivalents) dropwise to the reaction mixture.
- Heat the reaction to reflux and monitor for completion by TLC.
- Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting 1,2-O-isopropylidene-3-O-tetradecyl-rac-glycerol by column chromatography.

Step 3: Deprotection

- Dissolve the protected ether in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., 1 M HCl).
- Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
- Neutralize the acid with a mild base.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry, and concentrate to yield 1-O-tetradecyl-rac-glycerol.

Step 4: Second Etherification

- Repeat the procedure outlined in Step 2, using 1-O-tetradecyl-rac-glycerol as the starting material.
- Purify the final product, **1,2-O,O-ditetradecyl-rac-glycerol**, by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

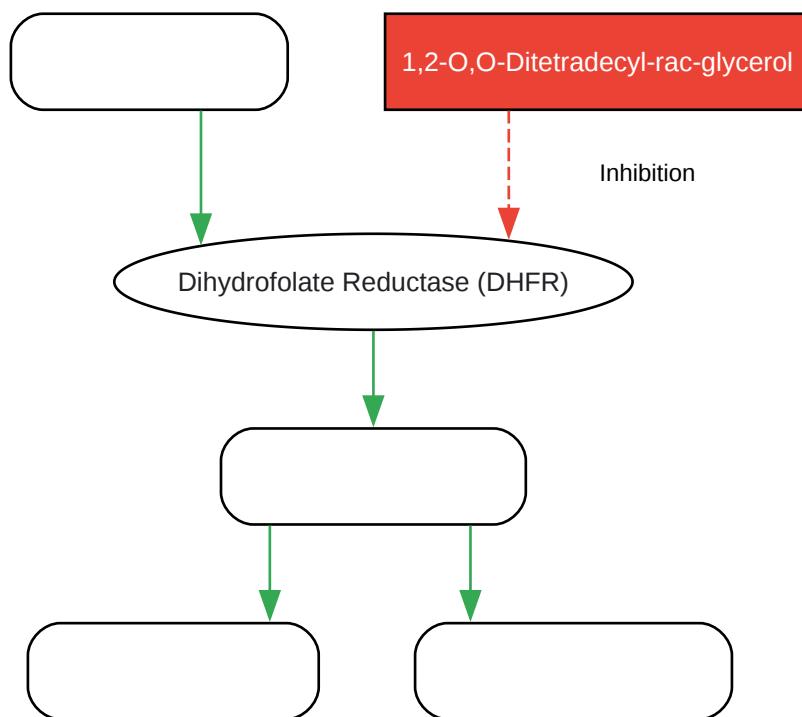
Biological Activity and Mechanism of Action

Ether lipids, including **1,2-O,O-ditetradecyl-rac-glycerol**, are known to have various biological activities.[9][10][11] A key reported mechanism of action is the inhibition of folate metabolism.

Inhibition of Folate Metabolism

Folate is an essential vitamin that plays a crucial role in the synthesis of nucleotides and amino acids, which are vital for cell division and growth. The folate metabolic pathway involves a series of enzymatic reactions, with dihydrofolate reductase (DHFR) being a key enzyme. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a necessary cofactor for many biosynthetic processes.[12][13][14]

1,2-O,O-Ditetradecyl-rac-glycerol has been suggested to inhibit the folate pathway. While the precise mechanism and the direct molecular target are not fully elucidated in the available literature, it is hypothesized that due to its lipophilic nature, it may intercalate into cellular membranes and disrupt the function of membrane-associated proteins involved in folate transport or metabolism, or it may directly interact with enzymes like DHFR.



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Caption: Postulated inhibition of the folate pathway by **1,2-O,O-Ditetradecyl-rac-glycerol**.

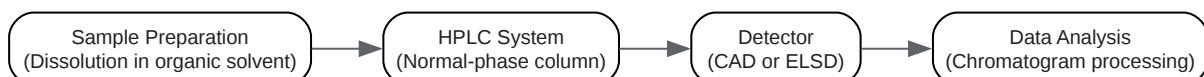
Further research is required to determine the specific inhibitory constant (IC_{50}) of **1,2-O,O-ditetradecyl-rac-glycerol** against DHFR and to fully understand its mode of action.

Experimental Workflows and Analytical Methods

The analysis of **1,2-O,O-ditetradecyl-rac-glycerol** typically involves chromatographic techniques coupled with mass spectrometry due to its non-volatile and non-chromophoric nature.

HPLC Analysis

High-performance liquid chromatography (HPLC) can be employed for the purification and analysis of this compound. A normal-phase column is generally preferred for the separation of lipids. Detection can be achieved using a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), as the molecule lacks a UV-active chromophore.[15] A generic workflow for HPLC analysis is presented below.



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Caption: General workflow for HPLC analysis of **1,2-O,O-Ditetradecyl-rac-glycerol**.

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of long-chain dialkylglycerols.[16][17] Derivatization of the free hydroxyl group, for instance, by silylation, is often necessary to increase the volatility and improve the chromatographic properties of the analyte.

Derivatization and GC-MS Protocol Outline:

- Derivatization: The sample containing **1,2-O,O-ditetradecyl-rac-glycerol** is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) in an appropriate solvent and heated to ensure complete reaction.
- GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for high-temperature separations. A temperature gradient is programmed to elute the compound of interest.
- MS Detection: The eluting compound is introduced into a mass spectrometer for ionization (typically electron ionization, EI) and mass analysis. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern, which aids in structure elucidation and confirmation.

Conclusion

1,2-O,O-Ditetradecyl-rac-glycerol is a valuable synthetic lipid with important applications in scientific research. Its well-defined structure and hydrophobic properties make it a useful tool for studying membrane dynamics, lipid metabolism, and for the development of novel drug delivery systems. The synthetic route via the Williamson ether synthesis provides a reliable method for its preparation. While its inhibitory effect on folate metabolism is an area of active interest, further studies are needed to fully characterize its mechanism of action and to quantify its potency. The analytical methods outlined in this guide provide a framework for the quality control and experimental use of this versatile molecule.

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